Cas no 80-63-7 (Methyl 2-chloroacrylate)

Methyl 2-chloroacrylate structure
Methyl 2-chloroacrylate structure
Nome del prodotto:Methyl 2-chloroacrylate
Numero CAS:80-63-7
MF:C4H5ClO2
MW:120.53430056572
MDL:MFCD00051368
CID:721578
PubChem ID:6659

Methyl 2-chloroacrylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,2-chloro-, methyl ester
    • Methyl 2-Chloroacrylate (stabilized with HQ)
    • 2-​Propenoic acid, 2-​chloro-​, methyl ester
    • Methyl 2-chloro-2-propenate
    • Methyl 2-chloro-2-propenoate
    • Methyl a-chloro acrylate
    • Methyl-a-chloroacrylate
    • 2-Chloroacrylic acid,methyl ester
    • Acrylic acid,2-chloro-,methyl ester
    • methyl 2-chloropropenoate
    • Methyl alpha-chloroacrylate
    • Methyl-2-chloroacrylate
    • α-Chloroacrylic Acid Methyl Ester (stabilized with HQ)
    • 2-Chloroacrylic Acid Methyl Ester (stabilized with HQ)
    • Methyl α-Chloroacrylate (stabilized with HQ)
    • 2-chloroacrylic acid, methyl ester
    • METHYL 2-CHLOROACRYLATE
    • methyl 2-chloroprop-2-enoate
    • 2-Propenoic acid, 2-chloro-, methyl ester
    • Methyl-alpha-chloroacrylate
    • Acrylic acid, 2-chloro-, methyl ester
    • Methylester kyseliny 2-chlorakrylove
    • Propenoic acid, 2-chloro-, methyl ester
    • METHYL a-CHLOROACRYLATE
    • Methyl .alpha.-chloro
    • Acrylic acid, 2-chloro-, methyl ester (6CI, 7CI, 8CI)
    • Methyl 2-chloro-2-propenoate (ACI)
    • 2-Chloroacrylic acid methyl ester
    • Methyl α-chloroacrylate
    • NSC 32608
    • Methyl 2-Chloroacrylate, >/=98%
    • AKOS032949740
    • NS00038079
    • 2Propenoic acid, 2chloro, methyl ester
    • Methyl 2-Chloroacrylate (stabilized with hydroquinone)
    • DTXCID905585
    • Methylester kyseliny 2-chlorakrylove [Czech]
    • WLN: 1UYGVO1
    • HSDB 5238
    • METHYL CHLOROACRYLATE
    • Methyl 2chloroacrylate
    • Methyl 2chloro2propenoate
    • Methyl-.alpha.-chloroacrylate
    • methylalphachloroacrylate
    • AB9663
    • J-640464
    • EN300-118257
    • NSC-32608
    • 2-CHLORO-2-PROPENOIC ACID, METHYL ESTER
    • J-800479
    • MFCD00051368
    • 3-[[[3-[4-[(Methylsulfonyl)amino]phenyl]-4-oxo-4H-1-benzopyran-7-yl]oxy]methyl]-benzoic acid
    • EINECS 201-298-7
    • 47PG4L077J
    • 2-chloro-acrylic acid methyl ester
    • Methyl .alpha.-chloroacrylate
    • NSC32608
    • Q6823931
    • UNII-47PG4L077J
    • BRN 1421536
    • Propenoic acid, 2chloro, methyl ester
    • 2Chloroacrylic acid, methyl ester
    • Methylester kyseliny 2chlorakrylove
    • DB-401989
    • AS-44982
    • Methylester kyseliny 2-chlorakrylove (Czech)
    • 80-63-7
    • METHYL 2-CHLORO-2-PROPENOATE [HSDB]
    • Acrylic acid, 2chloro, methyl ester
    • methyl alphachloroacrylate
    • DTXSID4025585
    • SCHEMBL395499
    • Methyl 2-chloroacrylate
    • MDL: MFCD00051368
    • Inchi: 1S/C4H5ClO2/c1-3(5)4(6)7-2/h1H2,2H3
    • Chiave InChI: AWJZTPWDQYFQPQ-UHFFFAOYSA-N
    • Sorrisi: O=C(C(=C)Cl)OC
    • BRN: 1421536

Proprietà calcolate

  • Massa esatta: 119.99800
  • Massa monoisotopica: 119.997807
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 2
  • Complessità: 97.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.5

Proprietà sperimentali

  • Colore/forma: Liquido trasparente da incolore a giallastro
  • Densità: 1.189
  • Punto di fusione: -37°C(lit.)
  • Punto di ebollizione: 50°C/50mmHg(lit.)
  • Punto di infiammabilità: 33 ºC
  • Indice di rifrazione: 1.442-1.444
  • PSA: 26.30000
  • LogP: 0.91190
  • Solubilità: Non determinato

Methyl 2-chloroacrylate Informazioni sulla sicurezza

Methyl 2-chloroacrylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-118257-10.0g
methyl 2-chloroprop-2-enoate
80-63-7 95%
10g
$111.0 2023-06-08
Enamine
EN300-118257-100.0g
methyl 2-chloroprop-2-enoate
80-63-7 95%
100g
$798.0 2023-06-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P63780-5g
2-​Propenoic acid, 2-​chloro-​, methyl ester
80-63-7 98% (stabilized with HQ)
5g
¥84.0 2024-07-18
Enamine
EN300-118257-0.05g
methyl 2-chloroprop-2-enoate
80-63-7 95%
0.05g
$19.0 2023-06-08
Enamine
EN300-118257-0.25g
methyl 2-chloroprop-2-enoate
80-63-7 95%
0.25g
$20.0 2023-06-08
TRC
M296468-1000mg
Methyl 2-Chloroacrylate
80-63-7
1g
$64.00 2023-05-18
TRC
M296468-25000mg
Methyl 2-Chloroacrylate
80-63-7
25g
$207.00 2023-05-18
Enamine
EN300-118257-1.0g
methyl 2-chloroprop-2-enoate
80-63-7 95%
1g
$40.0 2023-06-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P63780-1g
2-​Propenoic acid, 2-​chloro-​, methyl ester
80-63-7 98% (stabilized with HQ)
1g
¥28.0 2024-07-18
TRC
M296468-5g
Methyl 2-Chloroacrylate
80-63-7
5g
$ 90.00 2022-06-04

Methyl 2-chloroacrylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Dichloromethane
Riferimento
Geminal systems. 40. Cyclopropyl-allyl type rearrangement in thermolysis of N-halodiaziridines
Shustov, G. V.; et al, Izvestiya Akademii Nauk SSSR, 1988, (10), 2358-62

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: tert-Butyl hypochlorite Solvents: Dichloromethane
2.1 Solvents: Dichloromethane
3.1 Solvents: Chloroform-d
Riferimento
Asymmetric nitrogen. Part 52. Isomerization of 5-acyl-6-halo-1,6-diazabicyclo[3.1.0]hexanes. Inversion, and not 1,2-acyl migration
Shustov, G. V.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1986, (10), 1330-3

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide
Riferimento
Selenium in synthesis. Conjugated vinylic ethers, esters, and halides from α-hetero-substituted selenides
Ikota, Nobuo; et al, Journal of Organic Chemistry, 1978, 43(8), 1607-8

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Methanol
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
2.2 Reagents: Boron trifluoride etherate
Riferimento
Synthesis and oxidative fragmentation of catharanthine analogs. Comparison to the fragmentation - coupling of catharanthine and vindoline
Sundberg, Richard J.; et al, Tetrahedron, 1998, 54(23), 6259-6292

Metodo di produzione 5

Condizioni di reazione
1.1 -
1.2 Reagents: Trimethylsilyl iodide
1.3 -
1.4 Reagents: 1,5-Dimethoxynaphthalene ,  Ascorbic acid Solvents: Ethanol
2.1 Reagents: Sodium bicarbonate Solvents: Methanol
3.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
3.2 Reagents: Boron trifluoride etherate
Riferimento
Synthesis and oxidative fragmentation of catharanthine analogs. Comparison to the fragmentation - coupling of catharanthine and vindoline
Sundberg, Richard J.; et al, Tetrahedron, 1998, 54(23), 6259-6292

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,1,2,2-Tetrachloroethane ,  Methanol-d
Riferimento
About the ozone cleavage of chloroprene and of 2-chloro-3-methyl-1,3-butadiene in methanol
Griesbaum, Karl; et al, Chemische Berichte, 1987, 120(9), 1573-80

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Boron trifluoride etherate
Riferimento
Synthesis and oxidative fragmentation of catharanthine analogs. Comparison to the fragmentation - coupling of catharanthine and vindoline
Sundberg, Richard J.; et al, Tetrahedron, 1998, 54(23), 6259-6292

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Dichloromethane
2.1 Solvents: Chloroform-d
Riferimento
Asymmetric nitrogen. Part 52. Isomerization of 5-acyl-6-halo-1,6-diazabicyclo[3.1.0]hexanes. Inversion, and not 1,2-acyl migration
Shustov, G. V.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1986, (10), 1330-3

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide ,  Hydrogen peroxide ,  Benzeneselenenyl bromide Solvents: Tetrahydrofuran ,  Ethyl acetate
Riferimento
Preparation of a,b-unsaturated carbonyl compounds and nitriles by selenoxide elimination
Reich, Hans J.; et al, Organic Reactions (Hoboken, 1993, 44,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane
Riferimento
Synthesis of vinyl monomers. XI. Synthesis of α-chlorohydracrylates and α-chloroacrylates
Yakubovich, A. Ya.; et al, Zhurnal Obshchei Khimii, 1960, 30, 2496-8

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ,  Methanol ;  reflux
1.2 3 h, reflux; 0 - 5 °C
1.3 heated; 15 min, reflux; cooled
Riferimento
Synthesis of methyl α-chloroacrylate and methyl α-fluoroacrylate
Li, Li; et al, Hecheng Huaxue, 2004, 12(6), 606-607

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Chloroform-d
Riferimento
Asymmetric nitrogen. Part 52. Isomerization of 5-acyl-6-halo-1,6-diazabicyclo[3.1.0]hexanes. Inversion, and not 1,2-acyl migration
Shustov, G. V.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1986, (10), 1330-3

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Alumina ,  Silica
Riferimento
α-Chloroacrylic acid esters
, Germany, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydroquinone ,  Alumina ,  Chlorine
Riferimento
α-Chloroacrylic acid esters
, Germany, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Copper carbonate ,  Sulfuric acid Solvents: Methanol
Riferimento
Transition-state structure variation in the Diels-Alder reaction from secondary deuterium kinetic isotope effects. The reaction of nearly symmetrical dienes and dienophiles is nearly synchronous
Gajewski, Joseph J.; et al, Journal of the American Chemical Society, 1989, 111(25), 9078-81

Methyl 2-chloroacrylate Raw materials

Methyl 2-chloroacrylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80-63-7)Methyl 2-chloroacrylate
A1207129
Purezza:99%
Quantità:25g
Prezzo ($):164.0